molecular formula C11H16N4O B2368005 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2167534-22-5

1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2368005
CAS RN: 2167534-22-5
M. Wt: 220.276
InChI Key: AQWLDWVORYUHQB-UHFFFAOYSA-N
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Description

“1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one” is a complex organic compound. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common building block in natural products and therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a copper (I) catalytic system has been developed for the alkyne–azide click reaction . In this process, 3,5-Dibenzylidene-1-(prop-2-yn-1-yl)piperidin-4-ones reacted with alkyl azides in water–tert-butyl alcohol (1:1) in the presence of a mixture of CuSO4·5H2O and sodium ascorbate to afford 3,5-dibenzylidene-1-(1-alkyl-1H-1,2,3-triazol-4-ylmethyl)piperidin-4-ones in good yields .


Molecular Structure Analysis

The molecular structure of “1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one” is likely to be complex due to the presence of the triazole and piperidine rings. The triazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one” are likely to be diverse, given the reactivity of the triazole and piperidine moieties. For instance, the triazole ring can participate in click reactions, as mentioned in the synthesis analysis .

Future Directions

The future directions for “1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one” could involve further exploration of its biological activities and potential applications in drug development, given the broad range of activities exhibited by compounds containing triazole and piperidine rings . Additionally, the development of more efficient synthetic routes could also be a focus of future research.

properties

IUPAC Name

1-[3-(triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-11(16)14-6-3-4-10(8-14)9-15-7-5-12-13-15/h2,5,7,10H,1,3-4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWLDWVORYUHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)CN2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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